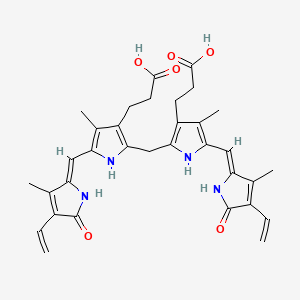

Bilirubin IIIalpha

Description

Historical Context of Bilirubin (B190676) Isomer Discovery and Early Academic Investigations

The story of bilirubin isomer discovery is intertwined with the history of porphyrin chemistry. In the early 20th century, the pioneering work of chemists like Hans Fischer laid the groundwork for understanding the structure of heme and its breakdown products. wikipedia.org The primary product of heme catabolism in the body is Bilirubin IXα, an asymmetric molecule. wikipedia.orgnih.gov

However, early chemical syntheses of bilirubin often resulted in a mixture of isomers, including the symmetric Bilirubin IIIα and XIIIα, alongside the natural IXα isomer. mdpi.comnih.gov The presence of these "unnatural" isomers in commercial bilirubin preparations became a significant factor in research, as their properties could interfere with the study of the biologically relevant IXα isomer. aap.org This necessitated the development of sophisticated separation techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to isolate the individual isomers. aap.orgnih.gov These purification methods allowed for the specific investigation of each isomer, including Bilirubin IIIα, and paved the way for a deeper understanding of their distinct characteristics.

Significance of Bilirubin IIIα within the Bilin Tetrapyrrole Family in Research

The significance of Bilirubin IIIα in research stems primarily from its unique, symmetric structure. This symmetry has profound implications for its chemical and biological behavior, making it an invaluable tool for comparative studies with the asymmetric Bilirubin IXα.

One of the most critical areas where the difference between these isomers is highlighted is in the context of phototherapy for neonatal jaundice. Phototherapy works by converting the toxic, water-insoluble (4Z,15Z)-Bilirubin IXα into more water-soluble photoisomers that can be easily excreted. nih.govnih.gov This process involves configurational (Z to E) and structural isomerization. nih.gov Crucially, the asymmetric structure of Bilirubin IXα is essential for these efficient photochemical reactions. nih.gov In contrast, the symmetric nature of Bilirubin IIIα makes it difficult for it to undergo the same clinically relevant photoisomerization, a key finding that underscores the structural specificity required for this life-saving therapy. nih.gov

Furthermore, the availability of pure, synthetic Bilirubin IIIα has been instrumental in establishing accurate analytical standards. aap.org Researchers use isomerically pure Bilirubin IXα, free from contaminants like the IIIα and XIIIα isomers, to conduct precise experiments on its binding to albumin, its enzymatic conjugation, and its antioxidant activity. aap.orgresearchgate.net The use of Bilirubin IIIα as a reference compound helps to ensure that the observed biological effects are genuinely attributable to the natural IXα isomer and not skewed by the presence of other isomers with different properties.

Current Research Landscape and Unanswered Fundamental Questions Regarding Bilirubin IIIα

The current research landscape for Bilirubin IIIα is largely defined by its supporting role in studies focused on Bilirubin IXα. Its primary application is as a synthetic isomer for validating analytical methods and for comparative studies to elucidate the structure-function relationships of bilirubin. acs.org

Despite its "background" role, several fundamental questions regarding Bilirubin IIIα remain:

Potential Biological Effects: While not formed naturally, the possibility of its formation under specific, perhaps pathological, conditions in vivo has not been entirely ruled out. The biological effects of Bilirubin IIIα, should it be present in the body, are largely unknown. Would it have any antioxidant or cytotoxic properties? How would it interact with cellular membranes and transport proteins?

Interaction with Biological Systems: Detailed studies on the binding affinity of Bilirubin IIIα with albumin and other proteins are less common compared to those for the IXα isomer. A deeper understanding of these interactions could provide further insights into the structural requirements for protein binding.

Therapeutic or Diagnostic Potential: Could the unique properties of this synthetic isomer be harnessed for any therapeutic or diagnostic applications? For instance, its different photochemical behavior might be exploited in the development of novel photosensitizers or as a non-interfering marker in certain assays.

Structure

3D Structure

Properties

Molecular Formula |

C33H36N4O6 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-16(3)26(36-32(20)42)13-24-18(5)22(9-11-30(38)39)28(34-24)15-29-23(10-12-31(40)41)19(6)25(35-29)14-27-17(4)21(8-2)33(43)37-27/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)/b26-13-,27-14- |

InChI Key |

OQNSGJHDCGJNHV-IFADSCNNSA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C)C=C)C)CCC(=O)O)/C=C/4\NC(=O)C(=C4C)C=C |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Enzymatic Regulation of Bilirubin Iiialpha

Heme Catabolism and Formation Pathways of Bilirubin (B190676) Isomers

The breakdown of heme, primarily from senescent red blood cells, is a highly regulated enzymatic process that gives rise to bilirubin. While this pathway is overwhelmingly selective for the IXα isomer, understanding the general mechanism is crucial to contextualize the formation of other isomers like IIIα.

Role of Heme Oxygenase in Biliverdin (B22007) Generation

The initial and rate-limiting step in heme catabolism is catalyzed by the enzyme heme oxygenase (HO). nih.gov This microsomal enzyme acts on heme, a cyclic tetrapyrrole, cleaving the α-methene bridge of the porphyrin ring. mdpi.com This reaction yields three products: a linear tetrapyrrole called biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO). youtube.com

There are two primary isoforms of heme oxygenase: HO-1, which is inducible by various stimuli including its substrate heme and oxidative stress, and HO-2, which is a constitutive enzyme found in high concentrations in tissues like the brain and testes. In most mammalian systems, the action of heme oxygenase is highly regioselective, almost exclusively producing the biliverdin IXα isomer. mdpi.com However, non-enzymatic oxidation of heme can result in a mixture of all four possible biliverdin isomers (IXα, β, γ, and δ), which can then be reduced to their corresponding bilirubin isomers.

Biliverdin Reductase Activity in Bilirubin IXα Production

Following its formation, biliverdin is rapidly converted to bilirubin by the cytosolic enzyme biliverdin reductase (BVR). youtube.com This NADPH-dependent enzyme reduces the central methene bridge of the biliverdin molecule. The vast majority of research focuses on the activity of biliverdin reductase A (BVRA), which specifically acts on biliverdin IXα to produce bilirubin IXα. mdpi.com This step transforms the green biliverdin pigment into the yellow-orange bilirubin. nih.gov The high efficiency and specificity of this enzyme are major reasons for the predominance of the bilirubin IXα isomer in physiological systems.

Specific Pathways Leading to Bilirubin IIIα Isomer Formation

Unlike the IXα isomer, Bilirubin IIIα is not the primary product of the canonical heme degradation pathway. Its formation is generally attributed to non-enzymatic processes or specific in vitro conditions rather than a direct, regulated enzymatic synthesis in vivo.

Research indicates that the isomerization of the predominant bilirubin IXα into the IIIα and XIIIα isomers does not happen to a significant degree in living organisms. nih.gov However, Bilirubin IIIα can be formed through a process known as "scrambling" or intermolecular dipyrrole exchange from bilirubin IXα in solution, particularly under acidic conditions. nih.govfrontiersin.org This suggests a chemical, rather than enzymatic, pathway for its generation from the more common isomer.

Furthermore, the chemical synthesis of Bilirubin IIIα has been achieved in laboratory settings. One method involves the condensation of a dipyrrylmethane dialdehyde (B1249045) with appropriate pyrrolinones. acs.org Another approach is the dehydrogenation of bilirubin precursors using specific chemical reagents. vulcanchem.com These synthetic routes underscore that the formation of the IIIα isomer is possible outside the confines of the specific enzymatic machinery that produces bilirubin IXα.

Isomerization and Interconversion Mechanisms of Bilirubin IIIα

Bilirubin IIIα, once formed, can undergo further structural and photochemical changes. These transformations are of significant interest for understanding the fundamental chemical properties of bilirubin isomers.

Structural Isomerization (Intermolecular Dipyrrole Exchange) of Bilirubin IIIα in vitro

In vitro studies have demonstrated that bilirubin isomers can interconvert in a process known as intermolecular dipyrrole exchange or "scrambling." When bilirubin IXα is subjected to acid catalysts in solution, it can rearrange into a mixture containing bilirubin IIIα and bilirubin XIIIα alongside the original IXα isomer. nih.govfrontiersin.org This reaction involves the breaking and reforming of the central methylene (B1212753) bridge, leading to a random re-assortment of the two dipyrromethenone halves of the molecule. Because Bilirubin IIIα is a symmetric molecule, this scrambling reaction can also occur when it is a starting component. This acid-catalyzed isomerization is a recognized phenomenon that can lead to erroneous results in in vitro experiments if not properly controlled. nih.govfrontiersin.org

Photochemical Reactions and Photoisomer Production of Bilirubin IIIα

Bilirubin IIIα is a photosensitive molecule that undergoes specific transformations upon exposure to light, particularly in the blue-green spectrum. vulcanchem.com These photochemical reactions are a key area of study, partly due to their relevance to the phototherapy used for neonatal jaundice.

The primary photochemical reaction is a configurational (Z/E) isomerization at the double bonds of the methine bridges. nih.gov Studies comparing the photochemistry of bilirubin IIIα, IXα, and XIIIα have been conducted. Because Bilirubin IIIα lacks the endo-vinyl group present in the IXα isomer, its photochemical behavior is less complex than that of other isomers. nih.govnih.gov

Research using laser-induced optoacoustic spectroscopy on the 1:1 complex of human serum albumin (HSA) and Bilirubin IIIα has shown that Z→E photoisomerization results in a negligible structural volume change. nih.gov This suggests the reacting portion of the molecule is shielded from the aqueous environment within a hydrophobic protein cavity. nih.gov The quantum yields for this photoisomerization have been measured and show a dependence on the excitation wavelength when bound to HSA. researchgate.net

Comparative studies have also quantified the production of photoisomers from Bilirubin IIIα in different environments. For instance, the ratio of (EZ)-bilirubin IIIα to (ZZ)-bilirubin IIIα after light irradiation was found to be significantly different when bound to rhesus monkey serum albumin, human serum albumin, or rat albumin, highlighting the influence of the protein-binding environment on the photochemical outcome. nih.gov

Interactive Data Table: Photoisomer Ratios of Bilirubin IIIα

The following table presents data on the ratio of the (EZ)-bilirubin IIIα photoisomer to the original (ZZ)-bilirubin IIIα isomer after light irradiation in the presence of different serum albumins.

| Serum Albumin Source | (EZ)-Bilirubin IIIα / (ZZ)-Bilirubin IIIα Ratio nih.gov |

| Rhesus Monkey Serum | 0.20 |

| Human Serum Albumin (HSA) | 0.38 |

| Rat Albumin | 0.15 |

Catabolism and Degradation Routes of Bilirubin IIIalpha

The breakdown of this compound is not solely reliant on the well-documented glucuronidation pathway. Alternative routes, primarily involving oxidation and specific enzyme systems, play a crucial role in its clearance, especially under conditions where glucuronidation is impaired.

Oxidative Pathways of this compound and Metabolite Identification

This compound, like its more common IXα counterpart, is susceptible to oxidative degradation. This process is a key component of its catabolism, particularly in the context of oxidative stress. The antioxidant nature of bilirubin means it readily reacts with reactive oxygen species (ROS), leading to the formation of various oxidation products. frontiersin.org This scavenging activity results in the cleavage of the tetrapyrrole backbone into smaller, more polar fragments that can be more easily excreted. frontiersin.org

In vivo studies and phototherapy for neonatal jaundice have led to the identification of several classes of bilirubin oxidation products. acs.org These metabolites are considered potential markers of oxidative stress. acs.org While research has primarily identified these from the degradation of the IXα isomer, the core chemical structures suggest similar products would arise from this compound oxidation. Key identified metabolites include biliverdin, which can be recycled back to bilirubin, and various mono-, bi-, and tricyclic fragments. frontiersin.orgacs.org

Identified Oxidative Metabolites of Bilirubin

| Metabolite Class | Specific Products Identified | Reference |

|---|---|---|

| Tetrapyrroles | Biliverdin | frontiersin.org |

| Tricyclic Fragments | Biotripyrrin-a, Biotripyrrin-b | frontiersin.orgacs.org |

| Bicyclic Fragments | Z-BOX A, Z-BOX B, Z-BOX C | frontiersin.orgacs.org |

| Monocyclic Fragments | Exovinyl-B-water propentdyopent, Endovinyl-B-water propentdyopent, Hematinic acid imide | frontiersin.orgacs.org |

Enzymatic Degradation Beyond Glucuronidation

Beyond the primary conjugation pathway with glucuronic acid, alternative enzymatic systems contribute to bilirubin clearance. researchgate.net These pathways become particularly significant in conditions of congenital jaundice, where glucuronidation is genetically deficient. nih.gov The primary alternative mechanism involves oxidative metabolism catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net This system acts as a compensatory or alternative clearance route, breaking down bilirubin into more easily excretable polar derivatives. nih.govnih.gov

Role of Cytochrome P450 Enzymes in this compound Degradation

The cytochrome P450 system, a family of heme-containing mono-oxygenases, has been identified as a key player in the alternative degradation of bilirubin. researchgate.netphysiology.org Several CYP isoforms are implicated, with their activity and induction providing a crucial compensatory mechanism for bilirubin clearance. nih.gov

CYP1A1 and CYP1A2: These isoforms are considered the main drivers of the alternative bilirubin degradation pathway. nih.govnih.gov Studies have shown that chemical induction of CYP1A enzymes can significantly lower plasma bilirubin levels in subjects with deficient glucuronidation. nih.gov CYP1A2, in particular, appears to be responsible for microsomal bilirubin degradation in the absence of specific inducers. nih.gov

CYP2A6 (Human) and Cyp2a5 (Murine): The human CYP2A6 and its mouse ortholog, Cyp2a5, are also involved in the oxidative metabolism of bilirubin. researchgate.netfrontiersin.org Cyp2a5 has been described as a hepatic "bilirubin oxidase," highlighting its role in this process. researchgate.net The expression of these enzymes can be induced by various compounds, suggesting a regulatory link that could be leveraged to enhance bilirubin clearance. frontiersin.org

Regulation of this compound Metabolic Enzymes

The enzymes responsible for both the synthesis and degradation of bilirubin are tightly regulated at multiple levels, ensuring a balance between production and elimination. This regulation involves transcriptional control, post-translational modifications, and modulation by nuclear receptors.

Transcriptional and Post-Translational Control of Heme Oxygenase and Biliverdin Reductase

The synthesis of bilirubin from heme is a two-step process catalyzed by heme oxygenase (HO) and biliverdin reductase (BVR), respectively. nih.govmdpi.com

Heme Oxygenase (HO-1): As the rate-limiting enzyme in heme catabolism, HO-1 expression is highly inducible by a vast array of stimuli, including its own substrate (heme), oxidative stress, and hypoxia. annualreviews.orgxiahepublishing.com Its transcriptional regulation is primarily controlled by the interplay between the repressor Bach1 and the activator Nrf2, which bind to stress-responsive elements in the gene's promoter. annualreviews.org Under stress conditions, Bach1 is inhibited, allowing Nrf2 to activate HO-1 transcription. annualreviews.org Post-transcriptional modifications can also lead to different HO-1 isoforms. nih.gov

Biliverdin Reductase (BVR): BVR not only converts biliverdin to bilirubin but also functions as a signaling molecule. mdpi.com BVR itself can regulate HO-1 gene expression through mechanisms like heterodimerization with transcription factors. nih.gov Furthermore, BVR can translocate to the nucleus, where it acts as a transcription factor, influencing the expression of genes regulated by AP-1. mdpi.com

Nuclear Receptor Modulation of Bilirubin Metabolism (e.g., CAR, PPARα)

Nuclear receptors are critical transcription factors that sense endogenous and xenobiotic substances, subsequently regulating genes involved in metabolism and detoxification. Several nuclear receptors play a key role in bilirubin homeostasis. physiology.orginformaticsjournals.co.in

Constitutive Androstane Receptor (CAR): CAR is a key regulator of bilirubin clearance. researchgate.net Activation of CAR induces the expression of multiple components of the bilirubin clearance pathway, including detoxification enzymes and transporters. researchgate.netahajournals.org This induction accelerates bilirubin conjugation and elimination. researchgate.net Phenobarbital, a known CAR agonist, has long been used clinically to reduce bilirubin levels, an effect now understood to be mediated through CAR activation. researchgate.net

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Recent research has identified bilirubin as a direct ligand for PPARα. mdpi.comnih.gov This interaction positions bilirubin as a metabolic hormone. nih.gov Upon binding to PPARα, bilirubin activates the transcription of genes involved in fatty acid oxidation and suppresses those for lipogenesis. researchgate.netnih.gov This signaling role is distinct from its role as a waste product and highlights its integration into metabolic regulatory networks. mdpi.com The activation of PPARα has also been shown to increase the expression of CAR, suggesting a crosstalk between these two regulatory pathways. researchgate.netnih.gov

Summary of Nuclear Receptor Roles in Bilirubin Metabolism

| Nuclear Receptor | Role in Bilirubin Metabolism | Mechanism of Action | Reference |

|---|---|---|---|

| CAR | Enhances bilirubin clearance | Induces transcription of genes for bilirubin detoxification and transport. | informaticsjournals.co.inresearchgate.netahajournals.org |

| PPARα | Binds bilirubin directly; regulates metabolic genes | Acts as a receptor for bilirubin, which functions as a hormone to control genes for lipid metabolism. | mdpi.comresearchgate.netnih.gov |

Molecular and Cellular Interactions of Bilirubin Iiialpha

Subcellular Localization and Intracellular Trafficking of Bilirubin (B190676) IIIalpha

Once inside the cell, bilirubin is not uniformly distributed but localizes to specific subcellular compartments. Studies using radiolabeled bilirubin administered to rats have shown that it accumulates in various subcellular fractions of the brain. nih.gov Notably, high concentrations were found in the myelin fraction, which is consistent with the theory that membranes are a primary target of bilirubin action. nih.gov Significant levels were also detected in the cytoplasm, ribosomes, and mitochondria. nih.gov

Further research in vascular cells has identified endogenous bilirubin primarily at the cytosolic face of the endoplasmic reticulum (ER) membranes, which is consistent with its site of production by biliverdin (B22007) reductase. frontiersin.org It has also been detected in the nucleus and mitochondria. frontiersin.org The discovery of UnaG, a fluorescent protein from eels that specifically binds bilirubin, has aided in visualizing its subcellular location. frontiersin.org

These studies, however, were conducted with general bilirubin and did not distinguish between the different isomers. Consequently, the precise subcellular localization and intracellular trafficking pathways specific to Bilirubin IIIα have not been definitively established. It is presumed to follow similar pathways to the IXα isomer due to its shared physicochemical properties, but further research is needed for confirmation.

Modulation of Cellular Signaling Pathways by Bilirubin IIIalpha

Recent research has redefined bilirubin from a mere waste product to a significant signaling molecule with hormone-like properties, capable of modulating various cellular pathways. researchgate.netacs.org It exerts these effects by interacting with cellular receptors and influencing gene expression.

Bilirubin has been identified as an endogenous ligand for several nuclear receptors and cellular proteins, which are crucial in regulating metabolism and cellular responses. researchgate.net

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Bilirubin is a known activator of PPARα, a nuclear receptor that plays a key role in lipid metabolism. researchgate.net This interaction is considered a primary mechanism for many of bilirubin's metabolic effects.

Aryl Hydrocarbon Receptor (AhR): Bilirubin can interact with the AhR, a ligand-activated transcription factor involved in regulating the response to environmental toxins and in immune modulation. researchgate.net

Constitutive Androstane Receptor (CAR): CAR is another nuclear receptor involved in the detoxification and metabolism of xenobiotics and endogenous molecules, and it is known to be a target for bilirubin.

Fatty Acid-Binding Proteins (FABPs): In the cytoplasm, bilirubin is thought to bind to FABPs, which may facilitate its transport to the ER for conjugation. researchgate.net The discovery of the eel protein UnaG, a member of the FABP family that binds bilirubin, supports this interaction. frontiersin.org

While these interactions are established for bilirubin in general, direct evidence of Bilirubin IIIα binding to these specific receptors is limited. However, a study utilizing a synthetic nanoparticle derived from Bilirubin IIIα (BRNP(IIIα)) demonstrated potent immunomodulatory effects in a model of atopic dermatitis. researchgate.net The nanoparticle was shown to downregulate inflammatory chemokines and cytokines, effects that are typically mediated through receptors like AhR or PPARs. researchgate.net This provides indirect evidence that the Bilirubin IIIα structure is capable of engaging with these cellular signaling pathways.

Table 2: Known Ligand-Receptor Interactions for Bilirubin

| Receptor/Protein | Function | Role of Bilirubin | Isomer Specificity | Citation |

|---|---|---|---|---|

| PPARα | Nuclear receptor, regulates lipid metabolism. | Acts as a direct ligand and activator. | General (not isomer-specific) | researchgate.net |

| AhR | Transcription factor, immune modulation. | Modulates immune response, potentially through AhR. | General (not isomer-specific); Indirectly suggested for IIIα | researchgate.net |

| CAR | Nuclear receptor, detoxification. | Known to be a target. | General (not isomer-specific) | - |

| FABPs | Cytoplasmic proteins, lipid transport. | Binds for intracellular transport. | General (not isomer-specific) | frontiersin.orgresearchgate.net |

By binding to nuclear receptors and other transcription factors, bilirubin can directly influence the transcription of a wide array of genes. This modulation of gene expression underlies many of its physiological and pathophysiological effects. researchgate.netresearchgate.net

Bilirubin has been shown to alter the transcription of genes associated with inflammation, immune responses, and cellular metabolism. researchgate.netresearchgate.net For example, its activation of PPARα leads to changes in the expression of genes involved in fatty acid oxidation. The interaction with AhR can modulate the expression of immune-related genes. researchgate.net Studies on hyperbilirubinemic rats have revealed that bilirubin can induce lasting changes in the gene expression profiles in different brain regions, a phenomenon described as "transcriptional imprinting".

The study involving the synthetic Bilirubin IIIα-derived nanoparticle (BRNP(IIIα)) found that it significantly downregulates disease-associated inflammatory chemokines and cytokines. researchgate.net This finding strongly implies that Bilirubin IIIα can modulate gene expression, as the production of these inflammatory mediators is controlled at the level of gene transcription. However, comprehensive transcriptomic studies specifically examining the global impact of pure Bilirubin IIIα on gene expression profiles are yet to be performed.

Effects on Intracellular Redox Homeostasis and Scavenging Activity

Bilirubin IIIα, a symmetrical isomer of the more common Bilirubin IXα, plays a significant role in maintaining intracellular redox homeostasis primarily through its potent antioxidant and scavenging activities. The antioxidant properties of bilirubin isomers are a key mechanism for their cytoprotective effects. researchgate.netnih.gov

The primary mechanism of action involves the scavenging of reactive oxygen species (ROS). frontiersin.org A proposed "bilirubin-biliverdin redox cycle" suggests that bilirubin can be oxidized to biliverdin as it neutralizes ROS, and biliverdin is subsequently reduced back to bilirubin by the enzyme biliverdin reductase. nih.govresearchgate.net This cycle theoretically allows even small concentrations of bilirubin to protect cells against a significant excess of oxidants. nih.govresearchgate.net While some research has questioned the efficiency of this cycle in vivo, the direct scavenging ability of bilirubin is well-documented. researchgate.net It effectively neutralizes various ROS, thereby protecting cells from oxidative damage. frontiersin.orgnih.gov

Research focusing specifically on the IIIα isomer has been advanced through the development of synthetic nanoparticles. A notable example is a bilirubin(IIIα)-derived nanoparticle, designated BRNP(IIIα), which has demonstrated robust antioxidative effects. researchgate.net In studies, these nanoparticles have been shown to significantly downregulate disease-associated ROS, protecting cells from oxidative damage. researchgate.net This suggests that the inherent ROS-scavenging capability of the bilirubin IIIα molecule is preserved and effective in this form.

The antioxidant action of bilirubin is multifaceted. Beyond direct scavenging, it can inhibit enzymes that produce ROS, such as NADPH oxidase. nih.gov This dual action of removing existing oxidants and preventing their formation contributes significantly to the maintenance of a balanced intracellular redox state.

Table 1: Research Findings on the Antioxidant and Scavenging Activity of Bilirubin IIIα and Related Compounds

| Compound/System | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Bilirubin (general) | Bilirubin-biliverdin redox cycle | Proposed mechanism where bilirubin is oxidized by ROS to biliverdin, then recycled back, amplifying antioxidant capacity. | nih.govresearchgate.net |

| Bilirubin (general) | Direct ROS Scavenging | Combines with and neutralizes reactive oxygen species, forming oxidation products. | frontiersin.org |

| Bilirubin (general) | Enzyme Inhibition | Can inhibit the activity of ROS-producing enzymes like NADPH oxidase. | nih.gov |

| BRNP(IIIα) Nanoparticle | ROS Scavenging in Atopic Dermatitis Model | Effectively downregulates disease-associated reactive oxygen species (ROS). | researchgate.net |

| BRNP(IIIα) Nanoparticle | Protection from Oxidative Damage | Protects keratinocytes from house dust mite (HDM)-induced oxidative damage. | researchgate.net |

Impact on Immune Cell Activation and Inflammatory Signaling Pathways (e.g., NF-κB)

Bilirubin IIIα exerts significant immunomodulatory effects by impacting the activation of immune cells and key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgresearchgate.net These actions are critical in mitigating inflammatory responses associated with various pathological conditions.

Studies utilizing the synthetic bilirubin(IIIα)-derived nanoparticle, BRNP(IIIα), have provided specific insights into the isomer's role in immune modulation. In a mouse model of atopic dermatitis, topical application of BRNP(IIIα) was shown to suppress the recruitment of leukocytes and mast cells to the site of inflammation. researchgate.netresearchgate.net Mast cells are key players in allergic and inflammatory responses, and their inhibition points to a potent anti-inflammatory effect of the bilirubin IIIα structure. researchgate.net

The foundational mechanism for these immunomodulatory effects is linked to the inhibition of major inflammatory signaling pathways. Bilirubin has been shown to suppress pro-inflammatory signaling by inhibiting pathways regulated by NF-κB. frontiersin.orgmdpi.com The NF-κB pathway is a central regulator of the immune response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netnih.gov By inhibiting the phosphorylation of IκB-α and p65, key steps in the activation of NF-κB, bilirubin effectively reduces the production and release of inflammatory factors such as TNF-α and various interleukins. frontiersin.orgnih.gov

Table 2: Research Findings on the Immunomodulatory Effects of Bilirubin IIIα and Related Compounds

| Compound/System | Research Focus | Key Findings | Citations |

|---|---|---|---|

| BRNP(IIIα) Nanoparticle | Immune Cell Recruitment | Suppresses the recruitment of leukocytes and mast cells to inflammation sites in an atopic dermatitis model. | researchgate.netresearchgate.net |

| Bilirubin (general) | NF-κB Pathway Inhibition | Inhibits the NF-κB signaling pathway, reducing the release of inflammatory factors. | frontiersin.orgresearchgate.netnih.gov |

| Bilirubin (general) | Cytokine Production | Reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-primed macrophages. | nih.gov |

| Biliverdin (precursor) | NF-κB Activation | Suppresses NF-κB activation induced by TNF-α. | frontiersin.org |

| Bilirubin (general) | Neutrophil Effects | Exerts a direct anti-inflammatory effect on LPS-stimulated neutrophils, reducing IL-8 and MIP-1β. | nih.govmdpi.com |

Advanced Analytical Methodologies for Bilirubin Iiialpha Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation of complex mixtures, and in the context of bilirubin (B190676) research, they are indispensable for isolating Bilirubin IIIα from its other isomers, primarily the more abundant Bilirubin IXα and the other symmetrical isomer, Bilirubin XIIIα.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of bilirubin isomers. The resolution of these closely related compounds is typically achieved using reverse-phase chromatography. In this approach, a nonpolar stationary phase is used with a more polar mobile phase. The inherent structural differences between the bilirubin isomers lead to differential retention times, allowing for their separation.

Research has demonstrated that in many reverse-phase HPLC systems, the elution order of the common bilirubin isomers is Bilirubin XIIIα, followed by Bilirubin IXα, and then Bilirubin IIIα. researchgate.netresearchgate.netcdnsciencepub.com This indicates that Bilirubin IIIα is the most retained of the three, suggesting it has the most nonpolar character in the specific mobile phase conditions used. One effective method involves ion-pair reverse-phase chromatography, which utilizes an agent like heptanesulfonic acid in the mobile phase to enhance the separation of the ionic bilirubin molecules. cdnsciencepub.com

The mobile phase composition is a critical parameter that is often optimized to achieve the best resolution. A common mobile phase for bilirubin isomer separation consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.com The pH of the buffer and the gradient of the organic solvent are carefully controlled to fine-tune the separation. For instance, a gradient of acetonitrile in an acetate (B1210297) buffer has been successfully employed. cdnsciencepub.com The detection of the separated isomers is typically performed using a UV-Vis detector set at the maximum absorbance wavelength of bilirubin, which is around 450 nm. nih.gov

Preparative HPLC is also utilized to obtain pure fractions of Bilirubin IIIα, which are essential for further structural and functional studies. The purity of the isolated Bilirubin IIIα can be subsequently assessed by analytical HPLC, ensuring the absence of other isomers.

Table 1: HPLC Parameters for Bilirubin Isomer Separation

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient of acetonitrile in an aqueous buffer (e.g., acetate buffer with an ion-pairing agent like heptanesulfonic acid) |

| Elution Order | Bilirubin XIIIα → Bilirubin IXα → Bilirubin IIIα |

| Detection | UV-Vis Detector at ~450 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Kinetic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by tandem mass spectrometry. This technique is particularly valuable for the analysis of Bilirubin IIIα in complex biological matrices where it may be present in low concentrations.

In LC-MS/MS analysis, after the bilirubin isomers are separated by the HPLC component, they are ionized, typically using electrospray ionization (ESI). The resulting ions are then passed into the mass spectrometer. A key advantage of MS/MS is the ability to perform fragmentation analysis. The parent ion corresponding to bilirubin (m/z [mass-to-charge ratio] of approximately 583.2 for the [M-H]⁻ ion) can be selected and then fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

Studies have identified the molecular ions of bilirubin and its conjugates, which is fundamental for their detection by mass spectrometry. nih.gov For unconjugated bilirubin, including the IIIα isomer, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 585.4. nih.gov The fragmentation of this parent ion leads to specific product ions, such as the one at m/z 299.2, which can be monitored for quantification. nih.gov Chromatograms from LC-MS/MS analyses of biological samples often show a major peak for Bilirubin IXα with smaller, distinct peaks for the IIIα and XIIIα isomers, confirming their presence and allowing for their quantification even at low levels.

The high sensitivity of LC-MS/MS makes it an ideal tool for kinetic studies of bilirubin metabolism and isomerization, providing insights into the formation and clearance of Bilirubin IIIα under various conditions.

Table 2: Mass Spectrometric Parameters for Bilirubin IIIα Detection

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) |

| Parent Ion (m/z) | ~585.4 [M+H]⁺ |

| Key Fragment Ion (m/z) | ~299.2 |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

Spectrometric Methods for Bilirubin IIIα Characterization

Spectrometric techniques are crucial for the structural characterization of Bilirubin IIIα and for studying its interactions with other molecules. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV/Visible Spectrophotometry in Research Settings

UV/Visible spectrophotometry is a fundamental technique used to study compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Bilirubin has a characteristic strong absorption in the visible range, which is responsible for its yellow color.

Research has shown that the different bilirubin isomers exhibit slightly different absorption maxima. For Bilirubin IIIα dissolved in chloroform, the maximum absorbance (λmax) is reported to be in the range of 455-458 nm. nih.gov This is slightly different from Bilirubin IXα (λmax ~453-455 nm) and Bilirubin XIIIα (λmax ~449-453 nm) in the same solvent. nih.gov These subtle differences in the absorption spectra can be exploited for analytical purposes, although the significant overlap of the broad absorption bands makes it challenging to differentiate the isomers in a mixture by UV/Vis spectrophotometry alone.

This technique is often used to determine the concentration of purified Bilirubin IIIα solutions, using the Beer-Lambert law, and to monitor its stability or photoisomerization reactions. The chiroptical properties of Bilirubin IIIα, particularly when bound to proteins like human serum albumin (HSA), can be studied using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. A notable application is the development of a "chiroptical switch" based on the photoisomerization of Bilirubin IIIα bound to HSA, where irradiation with visible light causes a reversible change in the CD spectrum.

Fluorescence Spectroscopy in Bilirubin IIIα Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. While bilirubin is known to have a very low fluorescence quantum yield at room temperature, its fluorescence properties are significantly influenced by its environment and conformation.

The fluorescence of bilirubin isomers is generally weak but can be enhanced upon binding to proteins such as albumin or in certain solvent systems. researchgate.net The emission and excitation spectra of bilirubin are broad. For bilirubin in general, excitation in the range of 430-510 nm results in a broad fluorescence emission centered around 520-570 nm. researchgate.netnih.gov Studies on bilirubin isomers suggest that their fluorescence properties are also distinct. The bichromophoric nature of the bilirubin molecule leads to complex photophysics, including the potential for intramolecular energy transfer between the two dipyrrinone chromophores. researchgate.net

While specific fluorescence studies focusing solely on Bilirubin IIIα are not extensively reported, the principles of fluorescence spectroscopy are applicable to its study. Investigating the fluorescence lifetime and anisotropy of pure Bilirubin IIIα, especially when complexed with proteins, could provide valuable information about its conformation and binding dynamics.

Surface-Enhanced Raman Spectroscopy (SERS) for Bilirubin IIIα Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides highly sensitive and specific vibrational information about molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles.

While conventional Raman spectroscopy of bilirubin provides a "fingerprint" of its vibrational modes, the signals are often weak. SERS can enhance these signals by several orders of magnitude, allowing for the detection of very low concentrations of the analyte. Studies on bilirubin have demonstrated the feasibility of using SERS for its detection. researchgate.net The SERS spectra of bilirubin show characteristic bands that can be assigned to specific vibrational modes of the pyrrole (B145914) rings and the methine bridges.

Although specific SERS studies dedicated to Bilirubin IIIα are not widely available, the technique holds significant promise for its analysis. By using SERS, it would be possible to obtain detailed structural information about Bilirubin IIIα and to study its interaction with surfaces and other molecules at a high level of sensitivity. The development of SERS-based sensors for the specific detection of Bilirubin IIIα could have significant applications in clinical diagnostics and research.

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mpg.de In the context of Bilirubin IIIalpha research, this methodology provides profound insights into its metabolic pathways, particularly the intricate steps of its conjugation in the liver. Metabolic flux analysis, aided by isotopic tracers, allows for the quantitative study of the rates of metabolic reactions, moving beyond simple concentration measurements to understand the dynamics of bilirubin processing. nih.govnih.gov

Tracer studies have been pivotal in elucidating the mechanisms of bilirubin glucuronide formation. A key question in bilirubin metabolism has been the precise mechanism for the conversion of bilirubin monoglucuronide to bilirubin diglucuronide. Two primary hypotheses have been proposed: a continued reaction catalyzed by the microsomal enzyme UDP-glucuronosyltransferase (UGT), or a transglucuronidation reaction where a glucuronyl group is transferred from one monoglucuronide molecule to another. jci.org

To distinguish between these pathways, researchers have conducted tracer studies in vivo using isotopically labeled isomers of bilirubin monoglucuronide, including this compound. In one seminal study, normal rats were injected with a mixture of [14C]bilirubin-IIIα monoglucuronide and unlabeled bilirubin-XIIIα monoglucuronide. jci.org The composition of the radiolabeled bilirubin diglucuronide excreted in the bile was then analyzed. The results showed that the [14C]glucuronosyl residues were not transferred between the different monoglucuronide isomer molecules. jci.org This finding strongly argued against the transglucuronidation mechanism being operational in a living system. jci.org Further experiments in the same study, using dual-labeled bilirubin monoglucuronide, confirmed that no exchange of the glucuronyl group occurred between injected and endogenously produced monoglucuronides. jci.org

These studies collectively established that bilirubin diglucuronide is formed sequentially by the microsomal UDP-glucuronosyltransferase system, where the enzyme acts a second time on the monoglucuronide molecule, rather than by a separate transglucuronidation enzyme. jci.org The use of the unnatural this compound isomer alongside the XIIIα isomer was crucial in providing a clear, unambiguous tracer to follow the metabolic flux without interference from endogenous bilirubin IXα metabolism.

Table 1: Isotopic Tracer Study Findings on Bilirubin Diglucuronide Formation

| Experimental Approach | Isotopes/Tracers Used | Key Observation | Conclusion |

| In vivo injection in normal rats | Equal amounts of [14C]Bilirubin-IIIα monoglucuronide and unlabeled Bilirubin-XIIIα monoglucuronide. | Radiolabeled [14C]glucuronosyl residues were not transferred between the different monoglucuronide molecules in the excreted diglucuronide. jci.org | A transglucuronidation mechanism is not operational in vivo. jci.org |

| In vivo infusion in normal rats | Dual-labeled [3H]bilirubin [14C]monoglucuronide. | No transfer or exchange of the [14C]glucuronosyl group was detected between the injected tracer and endogenously produced monoglucuronide. jci.org | Supports the concept that bilirubin diglucuronide is formed by a microsomal UDP-glucuronosyltransferase system. jci.org |

| Injection in Gunn rats (lacking UGT activity) | 14C-labeled or unlabeled bilirubin mono- or diglucuronides. | Injected monoglucuronides were excreted unchanged, without conversion to diglucuronide. jci.org | Confirms the essential role of UDP-glucuronosyltransferase in the formation of diglucuronide from monoglucuronide. jci.org |

Development of Novel Biosensors and In vitro Enzyme Assay Systems for this compound

The specific and sensitive detection of bilirubin isomers and the characterization of the enzymes involved in their metabolism are critical for both clinical diagnostics and fundamental research. This has driven the development of advanced biosensors and robust in vitro assay systems.

Novel Biosensors

While many biosensors are designed to measure total bilirubin for clinical monitoring of jaundice, the underlying technologies are being refined for greater specificity and can be adapted for specific isomers like this compound. nih.govrsc.org These sensors often employ biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal. nih.gov

Electrochemical Biosensors: These are a prominent class of bilirubin sensors. nih.gov Amperometric biosensors, for instance, measure the current generated from the oxidation or reduction of bilirubin. researchgate.net A common approach involves immobilizing the enzyme bilirubin oxidase on an electrode. nih.gov The enzyme catalyzes the oxidation of bilirubin, and the resulting electrochemical signal provides a quantitative measurement. nih.gov One advanced amperometric sensor utilized bilirubin oxidase immobilized on zirconia-coated silica nanoparticles, achieving a very low detection limit of 0.1 nM and a wide linear range. nih.gov

Optical Biosensors: These sensors detect changes in optical properties, such as light absorption or fluorescence, upon interaction with bilirubin. nih.gov For example, a device using a bromocresol green-based sensor measures changes in blue and green light absorption to determine bilirubin levels. nih.gov

Nanomaterial-Based Biosensors: The integration of nanomaterials has significantly enhanced biosensor performance. Nanoflower-based biosensors, for example, use materials with a high surface-area-to-volume ratio to increase the efficiency of bilirubin adsorption and detection. nih.gov Self-powered wearable biosensors have also been developed, such as one integrated into a baby diaper that uses the hydrovoltaic effect of a ZnO nanoarray to detect bilirubin in urine without needing an external power source. mdpi.com

Table 2: Comparison of Novel Bilirubin Biosensor Technologies

| Biosensor Type | Principle of Detection | Key Features | Reported Performance |

| Amperometric | Measures current from the enzymatic oxidation of bilirubin by bilirubin oxidase immobilized on an electrode. nih.govresearchgate.net | High sensitivity and quantitative data. nih.gov | Detection Limit: 0.1 nM; Linear Range: 0.02 to 50 µM. nih.gov |

| Optical | Measures changes in light absorption or fluorescence upon bilirubin binding. nih.gov | Can be integrated into non-invasive transcutaneous devices. nih.gov | Used to measure bilirubin on the skin by detecting changes in light absorption. nih.gov |

| Nanoflower-Based | Utilizes high surface area of nanoflowers for enhanced adsorption and detection of bilirubin. nih.gov | High adsorption efficiency (up to 94.13%). nih.gov | Particle sizes of 300-600 nm; demonstrated effective detection in pathological samples. nih.gov |

| Self-Powered Wearable | Uses a hydrovoltaic-biosensing coupling effect; urine flow over a ZnO nanoarray generates a voltage signal dependent on bilirubin concentration. mdpi.com | No external power needed; enables continuous, real-time monitoring. mdpi.com | Designed for real-time monitoring of neonatal jaundice via urine analysis in a diaper. mdpi.com |

In vitro Enzyme Assay Systems

Understanding the kinetics of the enzymes that metabolize this compound, primarily Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1), is essential. medlineplus.govwjgnet.com In vitro assays are indispensable for this purpose, allowing researchers to study enzyme activity under controlled conditions, screen for potential drug interactions, and investigate genetic variations that affect bilirubin metabolism. researchgate.netnih.gov

Historically, assays were hampered by the instability of bilirubin and its glucuronide metabolites. researchgate.net Modern systems have overcome many of these challenges. A highly sensitive and robust method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This approach allows for the accurate quantification of bilirubin mono- and di-glucuronides produced in in vitro incubations with human liver microsomes or recombinant UGT1A1 enzymes. researchgate.net

These advanced assays have enabled precise determination of enzyme kinetics. For example, using an LC-MS/MS method, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for total bilirubin glucuronide formation have been accurately calculated for recombinant human UGT1A1 and human liver microsomes. researchgate.net Such data is crucial for building mechanistic models of bilirubin disposition and predicting how drugs might inhibit UGT1A1, potentially leading to hyperbilirubinemia. nih.gov

Table 3: Kinetic Parameters of Bilirubin Glucuronidation Determined by In Vitro LC-MS/MS Assay

| Enzyme System | Parameter | Value |

| Human Recombinant UGT1A1 | Km (total glucuronide formation) | 0.05 ± 0.01 µM researchgate.net |

| Vmax (total glucuronide formation) | 181.9 ± 5.3 pmol/min/mg-protein researchgate.net | |

| Human Liver Microsomes (HLM) | Km (total glucuronide formation) | 0.23 ± 0.05 µM researchgate.net |

| Vmax (total glucuronide formation) | 875 ± 45 pmol/min/mg protein researchgate.net |

Synthetic Chemistry and Analog Research of Bilirubin Iiialpha

De Novo Synthesis Routes for Bilirubin (B190676) IIIα and Bilin Pigments

The de novo synthesis of bilirubin isomers and related bilin pigments is a cornerstone of bio-organic chemistry, providing access to pure compounds for research, which is often difficult to achieve through isolation from natural sources. While the total synthesis of the natural bilirubin IXα has been a long-standing challenge, routes to symmetric isomers like Bilirubin IIIα are often more direct. acs.org

A primary strategy for the synthesis of symmetric bilirubins, including Bilirubin IIIα and its derivatives, involves the condensation of two identical pyrromethenone units. acs.org More specifically, a common route is the acid-catalyzed condensation of a dipyrrylmethane dialdehyde (B1249045) with appropriate pyrrolinones. researchgate.net For instance, the synthesis of a symmetric phenylrubin analog of Bilirubin IIIα, where phenyl groups replace the vinyl groups, was achieved by condensing a dipyrrylmethane dialdehyde with methylphenylpyrrolinones. researchgate.net The requisite pyrrolinones themselves can be prepared through multi-step syntheses, such as the Barton–Zard pyrrole (B145914) synthesis. researchgate.net

These synthetic routes offer significant advantages over isolation or semi-synthesis. They allow for the creation of structurally diverse analogs and, crucially, enable site-specific isotopic labeling for metabolic and mechanistic studies. acs.org The development of efficient, multi-gram scale preparations of key intermediates, like dipyrrylmethane dialdehydes, is critical for making these synthetic pathways viable for producing the quantities of material needed for extensive research. acs.org

General approaches to bilin pigment synthesis are summarized below:

| Synthetic Approach | Key Intermediates | Description | Relevance to Bilirubin IIIα |

|---|---|---|---|

| Condensation Reaction | Dipyrrylmethane dialdehydes, Pyrrolinones | Acid-catalyzed condensation of two pyrrolic halves to form the tetrapyrrole backbone. | A primary and effective route for symmetric bilirubins like Bilirubin IIIα and its analogs. acs.orgresearchgate.net |

| Rearrangement/Scrambling | Bilirubin IXα derivatives, Mesobilirubinogen | Acid-catalyzed constitutional isomerization (scrambling) of dipyrrole units between different bilirubin molecules to form a statistical mixture of isomers. nih.govnih.gov | Can generate Bilirubin IIIα from the more abundant IXα isomer, though it requires subsequent separation. nih.gov |

| Heme Cleavage (Biomimetic) | Heme, Protoporphyrin IX | Chemical or enzymatic oxidative cleavage of a porphyrin ring. This typically yields biliverdin (B22007) isomers which are then reduced. | While enzymatic cleavage is highly specific for the α-bridge (yielding IXα), chemical methods are less selective and can produce a mixture of isomers. |

Preparation of Bilirubin IIIα Analogs and Derivatives

The preparation of analogs and derivatives of Bilirubin IIIα is crucial for probing structure-activity relationships, metabolic pathways, and the physicochemical properties of bile pigments. Researchers have successfully synthesized a variety of these compounds, modifying the peripheral substituents on the tetrapyrrole core.

A notable example is the synthesis of phenyl-substituted analogs of Bilirubin IIIα. researchgate.net In one approach, a symmetric "phenylrubin" analog, with phenyl groups at the two exo-vinyl positions, was synthesized. This was achieved by condensing a dipyrrylmethane dialdehyde with a specifically prepared methylphenylpyrrolinone. researchgate.netcapes.gov.br Such analogs, despite the introduction of bulky, lipophilic phenyl groups, were found to be metabolized similarly to natural bilirubin, indicating that the core tetrapyrrole structure and its propanoic acid side chains are primary drivers of its biological recognition. researchgate.net

Other derivatives are prepared through rearrangement and subsequent chemical reactions. For example, rearrangements between mesobilirubinogen and bilirubin can lead to the formation of mesobiliviolins and biliverdins of the IIIα series. nih.gov These reactions, often catalyzed by acid, involve the exchange of dipyrrole units, leading to a mixture of isomers including IIIα and XIIIα, which can then be isolated and characterized. nih.govnih.gov

The primary goals for creating these derivatives include:

Chemical Modification Strategies and Characterization of New Bilirubin IIIα Compounds

Characterization of newly synthesized or modified Bilirubin IIIα compounds is essential to confirm their structure and purity. A suite of analytical techniques is employed for this purpose. The reaction of bilirubin isomers with a diazonium salt to form colored azobilirubin products is a classic chemical test. nih.gov Oxidation with agents like nitrous acid can convert bilirubin to biliverdin, which has a distinct green color and absorption spectrum.

Modern spectroscopic methods are indispensable for unambiguous structure elucidation. nih.gov

| Characterization Technique | Information Obtained | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the molecular structure, including the connectivity of atoms and the stereochemistry. 1H NMR studies can confirm the ridge-tile conformation common to bilirubins. | researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, confirming its identity. | nih.gov |

| Electronic (UV-Vis) Spectroscopy | Characterizes the chromophore system. Bilirubin isomers have a characteristic strong absorption band in the visible region. | nih.gov |

| Thin-Layer Chromatography (TLC) / HPLC | Used to separate isomers and assess the purity of the prepared compound. Reverse-phase HPLC can distinguish between isomers based on polarity. | researchgate.netnih.gov |

| Circular Dichroism (CD) Spectroscopy | Provides information on the chiral conformation of the molecule in solution, which is dependent on intramolecular hydrogen bonding. | researchgate.netresearchgate.net |

Isotopic Labeling of Bilirubin IIIα for Research Applications

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. mpg.defrontiersin.org The synthesis of isotopically labeled Bilirubin IIIα allows researchers to follow its absorption, distribution, metabolism, and excretion without altering its chemical properties. Common stable isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com

Several strategies can be employed for the isotopic labeling of Bilirubin IIIα:

These labeled compounds are invaluable in a variety of research applications, including:

Comparative Biochemistry and Evolutionary Aspects of Bilirubin Iiialpha

Distribution and Presence of Bilirubin (B190676) Isomers Across Biological Systems

The catabolism of heme, a process fundamental to most life forms, results in the production of linear tetrapyrroles known as bilins. In many organisms, this process is initiated by the enzyme heme oxygenase (HO), which cleaves the heme ring. The specific carbon bridge cleaved determines the resulting biliverdin (B22007) isomer, which is subsequently reduced to its corresponding bilirubin isomer. frontiersin.orgucdavis.edu

Naturally occurring bilirubin is predominantly the IXα isomer, a result of the heme oxygenase enzyme's high regioselectivity for the α-methine bridge of the protoporphyrin IX ring found in heme. thieme-connect.comphysiology.org This makes Bilirubin IXα the most abundant and physiologically significant isomer in humans and most other vertebrates. aap.org However, variations in this pathway exist across the biological world, leading to the production of different isomers.

Bilirubin IXα : This is the principal isomer in mammals, amphibians, and fish. nih.govaap.org It is formed from the reduction of biliverdin IXα, the product of the canonical heme oxygenase pathway. ksumsc.com

Bilirubin IXβ, γ, and δ : These isomers result from the cleavage of heme at the β, γ, or δ bridges, respectively. While most vertebrate heme oxygenases are highly specific for the α-bridge, some organisms exhibit different regioselectivity. acs.org For example, some insects are known to produce isomers other than IXα. ucdavis.edu The bacterium Pseudomonas aeruginosa possesses a heme oxygenase (PigA/HemO) that produces a mixture of β- and δ-biliverdin. frontiersin.org The IXβ isomer has also been identified in the meconium and fetal bile of humans, though it represents a minor fraction of total fetal bile pigment production. aap.org The more lipophilic IXα isomer is efficiently cleared across the placenta, while the less lipophilic IXβ isomer is more likely to be retained. aap.org

Bilirubin IIIα and XIIIα : These are symmetrical isomers that are notably absent as direct enzymatic products of heme catabolism. Instead, they are artifacts formed from the non-enzymatic, acid-catalyzed rearrangement of the asymmetrical Bilirubin IXα isomer. thieme-connect.comrsc.org Their presence has been noted in synthetic bilirubin preparations and standard reference materials, but they are not considered to be of natural clinical or physiological significance in the same way as the heme-derived isomers. thieme-connect.com

The distribution of the primary bilirubin precursors across different biological systems highlights diverse evolutionary strategies for heme catabolism.

| Organism Group | Primary Bilin Isomer(s) Excreted/Present | Key Metabolic Features |

|---|---|---|

| Mammals | Bilirubin IXα (conjugated) | Heme oxygenase is highly α-specific. Biliverdin is rapidly reduced to bilirubin by biliverdin reductase (BVR). physiology.orgwikipedia.org |

| Birds & Reptiles | Biliverdin IXα | Biliverdin is the primary end-product of heme catabolism excreted in bile; BVR activity is low or absent. ucdavis.eduhmdb.ca |

| Amphibians & Fish | Bilirubin IXα (conjugated) | Similar to mammals, bilirubin is conjugated and excreted. aap.orghmdb.ca |

| Insects | Biliverdin (various isomers) | Some species have heme oxygenases that yield isomers other than IXα. ucdavis.edu |

| Bacteria (e.g., P. aeruginosa) | Biliverdin IXβ and IXδ | Possess heme oxygenases with different regioselectivity, cleaving heme at the β and δ bridges. frontiersin.org |

| Plants | Biliverdin IXα | Used as a precursor for phytochromes, which are light-sensing pigments. ucdavis.edu |

Phylogenetic Analysis of Bilirubin IIIα-Related Enzymes

Given that Bilirubin IIIα is not a direct product of enzymatic action, a phylogenetic analysis of its "related enzymes" necessitates an examination of the evolutionary history of the core enzymes in the bilirubin metabolic pathway, which primarily handle the IXα isomer. The evolution of these enzymes reveals a story of ancient origins and co-option for new functions.

Heme Oxygenase (HO): This enzyme family is ancient and found across nearly all domains of life, including bacteria, plants, and animals. ucdavis.eduacs.org In mammals, the enzyme exhibits remarkable α-regiospecificity, a feature crucial for producing biliverdin IXα. physiology.org Mechanistic studies have shown that while the enzyme can convert all four isomers of meso-hydroxyhemin (an intermediate) to their corresponding verdoheme isomers, the final step of converting verdoheme to biliverdin is highly selective for the α-isomer. acs.org This stereoselectivity at the third step of the reaction provides a key control point ensuring the fidelity of the pathway. The evolution of this high specificity in vertebrates underscores its importance in the subsequent metabolic steps. In contrast, the diverse regioselectivity seen in some bacterial HOs suggests evolutionary adaptation to different physiological needs, such as iron acquisition from host heme in pathogenic bacteria. frontiersin.org

Biliverdin Reductase (BVR): BVR is the enzyme responsible for the conversion of biliverdin to bilirubin. ahajournals.org Phylogenetic analyses show that BVR has ancient roots, with homologs present in cyanobacteria where they are involved in the synthesis of light-harvesting pigments. ucdavis.edu In metazoans, the enzyme was co-opted for a new role in heme catabolism. frontiersin.org Mammals possess two distinct isozymes, BVRA and BVRB, which have different developmental and tissue-specific expression patterns. BVRA is the principal bilirubin-producing enzyme in adults and acts on biliverdin IXα. rndsystems.com Studies on the substrate specificity of rat liver BVR demonstrate that while it can reduce various biliverdin isomers, the presence of two propionate (B1217596) side chains in the substrate molecule is critical for activity. nih.gov This indicates that while the enzyme has some flexibility, it is well-adapted to its primary substrate, biliverdin IXα.

Bilirubin Reductase (BilR): Representing a more recent evolutionary development, BilR is not a host enzyme but is produced by gut microbiota. It catalyzes the reduction of conjugated bilirubin into urobilinogens. wikipedia.org Phylogenetic analysis of the bilR gene reveals three distinct clades that show significant associations with specific animal hosts, their gut anatomy, and diet. This demonstrates a host-specific adaptation and niche differentiation, suggesting a co-evolutionary relationship between animals and their gut microbes in the final steps of bilirubin metabolism.

Evolutionary Significance of Bilirubin Metabolic Pathways

The bilirubin metabolic pathway, once viewed merely as a mechanism for disposing of toxic heme, is now understood to be a sophisticated system that produces a molecule with critical physiological functions. The evolutionary drivers behind the development and conservation of this pathway are multifaceted.

A Primary Defense Against Oxidative Stress: The most significant selective pressure for the evolution of bilirubin production in mammals is likely its role as a potent antioxidant. wikipedia.orgbiochemia-medica.com While many non-mammalian vertebrates like birds and reptiles excrete the precursor biliverdin, the evolution of biliverdin reductase in mammals provided a distinct advantage. hmdb.ca Bilirubin can scavenge harmful reactive oxygen species, and its antioxidant capacity is amplified through a redox cycle where bilirubin is oxidized back to biliverdin, which is then immediately reduced again to bilirubin by BVR. kau.edu.saresearchgate.net This recycling mechanism allows a small concentration of bilirubin to protect against a much larger burden of oxidants, providing a powerful and efficient defense against cellular damage. kau.edu.sa

A Metabolic Signaling Molecule: Beyond its antioxidant role, bilirubin has emerged as a signaling molecule with hormone-like functions. researchgate.net It can bind to and activate nuclear receptors, most notably PPARα (Peroxisome Proliferator-Activated Receptor alpha), which is a key regulator of lipid metabolism and inflammation. ahajournals.orgbiochemia-medica.com This function links heme catabolism directly to the control of metabolic homeostasis and the inflammatory response, suggesting that the pathway evolved not just for detoxification and defense, but also for metabolic regulation.

Heme Detoxification and Iron Conservation: The original and most fundamental purpose of the pathway is the safe degradation of heme, which is highly toxic when free, and the conservation of its essential iron atom. physiology.orgacs.org Heme oxygenase is a master regulator of iron homeostasis. By breaking down heme, it prevents heme-driven oxidative damage and releases iron to be stored in ferritin or recycled for the synthesis of new hemoproteins. This function was critical for the survival of early organisms and remains a cornerstone of vertebrate physiology.

Future Directions and Emerging Research Avenues for Bilirubin Iiialpha

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Bilirubin (B190676) IIIα Research

The comprehensive analysis of biological systems through "omics" technologies offers a powerful approach to unraveling the specific roles of Bilirubin IIIα. nih.gov Although the application of these technologies specifically to the IIIα isomer is still in its early stages, they hold the potential to revolutionize our understanding. windows.nettno.nl

Genomics: Genomic studies can identify specific genetic variants in enzymes responsible for heme catabolism or bilirubin conjugation that may favor the formation or influence the processing of Bilirubin IIIα over other isomers. Understanding the genetic basis for variations in the IIIα/IXα ratio could provide insights into its physiological significance.

Proteomics: A key area of investigation is the identification of proteins that selectively bind to or are modulated by Bilirubin IIIα. Proteomic approaches can map the interactome of this specific isomer, revealing whether it engages with different transporters, enzymes, or cellular receptors compared to the IXα isomer. This could uncover unique signaling pathways or metabolic fates.

Metabolomics: High-throughput metabolomic analysis can trace the metabolic pathway of Bilirubin IIIα within biological systems. By using isotopically labeled IIIα, researchers can track its conversion into specific downstream metabolites and oxidation products, determining if its degradation pathway and resulting catabolites differ from those of Bilirubin IXα. acs.org This is crucial, as different oxidation products may have distinct biological activities. acs.org

Table 1: Potential Applications of Omics Technologies in Bilirubin IIIα Research

| Omics Field | Research Question | Potential Impact |

|---|---|---|

| Genomics | Are there genetic polymorphisms that specifically alter the levels of Bilirubin IIIα? | Identification of genetic predispositions and clarification of the regulation of isomer formation. |

| Proteomics | Does Bilirubin IIIα have a unique protein interaction profile compared to Bilirubin IXα? | Discovery of novel transport mechanisms, enzymatic interactions, and cellular targets. |

| Metabolomics | What are the unique metabolic products of Bilirubin IIIα? | Understanding its specific metabolic fate and the biological activity of its derivatives. |

Unanswered Fundamental Questions and Research Gaps in Bilirubin IIIα Biochemistry and Cell Biology

Despite its discovery decades ago, significant gaps remain in our knowledge of Bilirubin IIIα. frontiersin.org The vast majority of biochemical and cell biology research has been conducted on Bilirubin IXα, leaving the specific roles of the IIIα and XIIIα isomers largely undefined. portlandpress.comportlandpress.com

Key unanswered questions that represent critical research gaps include:

Endogenous Formation and Regulation: What are the precise enzymatic conditions that lead to the formation of Bilirubin IIIα in vivo? Is it an unavoidable byproduct of heme catabolism, or does its formation serve a specific biological purpose?

Biochemical Reactivity: How does the unique structure of Bilirubin IIIα, which contains only exovinyl dipyrroles, influence its chemical properties? vulcanchem.com Studies have already shown that it can exhibit different reactivity in photochemical and oxidation reactions compared to other isomers, but the biological implications of this are unknown. acs.orgresearchgate.net

Transport and Metabolism: Is Bilirubin IIIα transported across cell membranes and metabolized by the same suite of proteins (e.g., UGT1A1, OATP transporters) as Bilirubin IXα, and if so, are the binding affinities and reaction kinetics different?

Biological Activity: Does Bilirubin IIIα possess distinct cytotoxic, antioxidant, or anti-inflammatory properties? While synthetic nanoparticles derived from it have shown immunomodulatory effects in therapeutic contexts, its endogenous activity is unknown. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Research Gaps in Bilirubin IIIα Biology

| Domain | Unanswered Question | Significance |

|---|---|---|

| Biochemistry | What are the specific mechanisms and regulation of Bilirubin IIIα formation? | Clarifies whether its presence is accidental or functional. |

| Cell Biology | Does it utilize the same cellular transporters and enzymes as Bilirubin IXα? | Determines if it has a unique metabolic fate and potential for drug interactions. |

| Physiology | What is the intrinsic biological activity of endogenous Bilirubin IIIα? | Uncovers any unique physiological or pathophysiological roles. |

| Photobiology | How do its unique photochemical properties affect its function and degradation? researchgate.net | Relevant for understanding its behavior in light-exposed tissues like skin and in the context of phototherapy. |

Exploration of Bilirubin IIIα's Role as a Signaling Molecule or Hormone

A paradigm shift in bilirubin research is the recognition of Bilirubin IXα as a signaling molecule and hormone that can modulate gene expression, notably through activation of the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor alpha). nih.govmdpi.comnih.gov This activity is believed to underlie many of the protective effects of bilirubin against metabolic and cardiovascular diseases. nih.gov

A major frontier in isomer-specific research is to determine whether Bilirubin IIIα shares these hormone-like functions. It is entirely unknown if the IIIα isomer can act as a ligand for PPARα or other nuclear receptors. acs.org Its distinct stereochemistry could result in a different binding affinity, potentially leading to:

Activation of a different set of receptors.

A weaker or stronger activation of the same receptors as IXα.

A complete lack of signaling activity, rendering it a simple metabolic byproduct.

Investigating the signaling capacity of Bilirubin IIIα is a critical step toward a complete understanding of heme catabolism. If it proves to be a signaling molecule, it could open new avenues for understanding its role in health and disease. Conversely, if it is found to be inert in this regard, it would highlight the structural specificity required for bilirubin's hormonal actions.

Q & A

Q. How should researchers handle conflicting elemental analysis results for novel this compound derivatives?

- Methodological Answer : Re-run analyses with independent labs using calibrated instruments. Disclose calibration certificates and reference materials. If discrepancies persist, propose structural isomers or hydrate forms via X-ray crystallography. Use Bayesian statistics to quantify uncertainty in compositional data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.